molecular formula C16H19N B14330167 Benzenamine, 4-(4-phenylbutyl)- CAS No. 104800-11-5

Benzenamine, 4-(4-phenylbutyl)-

Cat. No.: B14330167
CAS No.: 104800-11-5
M. Wt: 225.33 g/mol
InChI Key: OLKOPIUIBTXVTA-UHFFFAOYSA-N
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Description

Benzenamine, 4-(4-phenylbutyl)-, is a substituted aromatic amine characterized by a benzene ring with a 4-phenylbutyl substituent at the para position. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions, as seen in analogous systems .

Properties

CAS No.

104800-11-5

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-(4-phenylbutyl)aniline

InChI

InChI=1S/C16H19N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9,17H2

InChI Key

OLKOPIUIBTXVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine derivatives involves the nucleophilic aromatic substitution of aryl halides.

    Reductive Amination: Another method involves the reductive amination of benzaldehyde derivatives with an appropriate amine source.

Industrial Production Methods: Industrial production of benzenamine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles such as hydroxide ions or alkoxide ions.

Major Products Formed:

    Oxidation: Formation of nitro compounds or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 4-(4-phenylbutyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of aromatic amines on biological systems. It can be used in assays to investigate enzyme activity and protein interactions .

Medicine: They are explored for their pharmacological properties, including their potential as therapeutic agents .

Industry: In the industrial sector, benzenamine derivatives are used in the production of dyes, pigments, and polymers. They are also employed as stabilizers and antioxidants in various industrial processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituted benzenamines exhibit diverse properties based on their substituents. Key examples include:

a. Alkyl-Substituted Benzenamines
  • Benzenamine, 4-octyl-N-(4-octylphenyl) (CAS 101-67-7):

    • Structure : Features two octyl chains on adjacent benzene rings.
    • Properties : High molecular weight (393.65 g/mol), hydrophobic due to long alkyl chains.
    • Applications : Antioxidant in rubber products, stabilizes against thermal degradation .
    • Regulatory Status : Listed under EPA regulations for significant new uses (e.g., §721.1075) .
  • Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- (DUSANTOX ODPA):

    • Structure : Bulky tert-butyl groups enhance steric hindrance.
    • Properties : Excellent thermal stability, used as an antioxidant in polymers .
b. Aryl- and Heterocyclic-Substituted Benzenamines
  • 4-(Benzo[d]thiazol-2-yl)benzenamine :

    • Structure : Benzo[d]thiazole ring conjugated to the benzene core.
    • Properties : Reactive amine group facilitates urea and thiourea derivative synthesis (yields: 70–85%) .
    • Applications : Intermediate in pharmaceutical and agrochemical synthesis.
  • N-Phenyl-N-(4-(5-(4-biphenyl)-1,3,4-oxadiazol-2-yl)phenyl)benzenamine (PBPOPB) :

    • Structure : Biphenyl and oxadiazole moieties.
    • Properties : High thermal stability (decomposition >300°C), blue/green electroluminescence.
    • Applications : Organic light-emitting diodes (OLEDs), achieving brightness up to 16,750 cd/m² .
c. Pharmacologically Active Derivatives
  • Ifenprodil: Structure: Piperidine ethanol and chlorophenyl groups. Properties: Non-competitive NMDA receptor antagonist (IC₅₀: 0.4–1.6 µM). Applications: Neuroprotective agent in cerebral ischemia .

Physicochemical Properties

Key trends in substituent effects:

  • Hydrophobicity : Long alkyl chains (e.g., octyl) increase hydrophobicity, reducing water solubility but enhancing lipid compatibility. Methoxy groups (e.g., Benzenamine, 4-methoxy-N-(phenylmethylene)-) improve solubility in polar solvents .
  • Thermal Stability : Bulky substituents (e.g., tert-butyl) improve thermal resistance, critical for antioxidants .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in Benzenamine, 4-methyl-2-nitro-) reduce basicity, while electron-donating groups (e.g., methoxy) enhance reactivity in electrophilic substitution .

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